Benzo[h]quinolin-2(1H)-one
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Overview
Description
Benzo[h]quinolin-2(1H)-one is a heterocyclic aromatic organic compound. It is part of the quinoline family, which is known for its diverse biological activities and chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing Benzo[h]quinolin-2(1H)-one involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄). This method is efficient and involves the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization . Another method includes the use of phosphonium ylides as alkylating reagents under base-promoted conditions, which allows for the construction of 3-alkylquinoxalinones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzo[h]quinolin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinolin-2-ones.
Reduction: Reduction reactions can convert quinolin-2-ones to their corresponding dihydro derivatives.
Substitution: It can undergo substitution reactions, such as arylation, alkylation, acylation, and amination.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinolin-2-ones, which can have different functional groups attached to the quinoline ring, enhancing their biological and chemical properties .
Scientific Research Applications
Benzo[h]quinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound has shown potential in biological studies due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of Benzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups attached to the quinoline ring .
Comparison with Similar Compounds
Similar Compounds
- Benzo[cd]indol-2(1H)-ones
- Pyrrolo[4,3,2-de]quinolin-2(1H)-ones
- Quinoline
Uniqueness
Benzo[h]quinolin-2(1H)-one is unique due to its specific structure, which allows for diverse chemical modifications and interactions with biological targets. Compared to similar compounds like Benzo[cd]indol-2(1H)-ones and Pyrrolo[4,3,2-de]quinolin-2(1H)-ones, it offers distinct advantages in terms of selectivity and potency in various applications .
Biological Activity
Benzo[h]quinolin-2(1H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a fused quinoline and ketone structure, specifically featuring a carbonyl group at the 2-position of the quinoline moiety. This unique configuration contributes to its reactivity and biological properties, distinguishing it from related compounds.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies have shown that this compound can induce apoptosis in various cancer cell lines through mechanisms such as oxidative stress-mediated DNA damage. It has demonstrated cytotoxic effects against human skin cancer (G361), lung cancer (H460), breast cancer (MCF7), and colon cancer (HCT116) cell lines, with significant inhibition of cell growth observed in MTT assays .
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit key enzymes involved in cancer progression. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
- Antimicrobial Properties : Some derivatives of this compound have exhibited antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .
Synthesis Methods
This compound can be synthesized through several methods, including:
- Condensation Reactions : The synthesis often involves the condensation of 2-aminoaryl ketones with appropriate aldehydes or other electrophiles under acidic or basic conditions.
- Cyclization Reactions : Another approach includes cyclization reactions involving precursors such as 2-(phenyl)aniline derivatives combined with carbonyl compounds .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by various substituents on its aromatic rings. For example:
- Hydroxyl Substituents : Hydroxyl groups at specific positions can enhance anticancer activity by improving solubility and bioavailability.
- Methyl and Methoxy Groups : The presence of methyl or methoxy groups has been correlated with increased potency against certain cancer cell lines due to their impact on the compound's lipophilicity and interaction with biological targets .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Toxicological Screening : A study evaluated the toxicity of 4-Phenyl-3,4-dihydrothis compound, revealing promising results regarding its safety profile during acute and subacute exposure tests. This suggests that derivatives may be viable candidates for further development in treating conditions like Alzheimer's disease .
- Anticancer Mechanisms : Research demonstrated that benzo[h]quinolines induce oxidative stress leading to DNA damage in cancer cells. These findings were supported by molecular docking studies indicating favorable interactions with target proteins involved in cancer progression .
- Comparative Efficacy Studies : Recent studies comparing various benzoquinoline derivatives have shown that modifications to the core structure can significantly alter their anticancer efficacy, reinforcing the importance of SAR in drug design .
Properties
CAS No. |
139351-45-4 |
---|---|
Molecular Formula |
C13H9NO |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
1H-benzo[h]quinolin-2-one |
InChI |
InChI=1S/C13H9NO/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14-12/h1-8H,(H,14,15) |
InChI Key |
UIWLITBBFICQKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC(=O)C=C3 |
Origin of Product |
United States |
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